molecular formula C16H10N2O B5621467 2-Methyl-benzo[e]perimidin-7-one

2-Methyl-benzo[e]perimidin-7-one

Cat. No.: B5621467
M. Wt: 246.26 g/mol
InChI Key: QHBYWLGUAWZSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-benzo[e]perimidin-7-one is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. These compounds are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry. The unique electronic properties of perimidines, which include both π-excessive and π-deficient arrangements, make them particularly interesting for research and development .

Chemical Reactions Analysis

2-Methyl-benzo[e]perimidin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-benzo[e]perimidin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-benzo[e]perimidin-7-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique electronic properties allow it to form stable complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-benzo[e]perimidin-7-one can be compared to other perimidine derivatives, such as:

Properties

IUPAC Name

2-methylbenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYWLGUAWZSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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